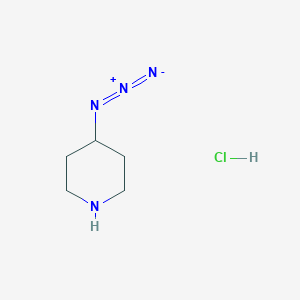

4-Azidopiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-azidopiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCOBSROGHKKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852030-95-6 | |

| Record name | 4-azidopiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Azidopiperidine HCl CAS number and molecular weight

This guide provides an in-depth technical analysis of 4-Azidopiperidine Hydrochloride , a critical building block in modern medicinal chemistry, specifically designed for researchers utilizing "click chemistry" and linkerology in drug development.

CAS Number: 852030-95-6 Molecular Weight: 162.62 g/mol

Executive Summary

4-Azidopiperidine Hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine (piperidine) and a bioorthogonal azide moiety. It is primarily employed as a "linker" or "handle" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and fragment-based drug discovery libraries. Its hydrochloride salt form confers improved stability and solubility compared to the volatile and potentially shock-sensitive free base.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| Chemical Name | 4-Azidopiperidine Hydrochloride |

| CAS Number | 852030-95-6 |

| Molecular Formula | C₅H₁₀N₄[1] · HCl |

| Molecular Weight | 162.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | >200°C (Decomposition often observed prior to melting) |

| pKa (Piperidine) | ~10.8 (Estimate based on piperidine core) |

| Azide Stretch (IR) | ~2100 cm⁻¹ (Strong, characteristic peak) |

Structural Representation

The molecule consists of a six-membered piperidine ring with an azide group (-N=N=N) attached at the C4 position. The nitrogen atom of the piperidine ring is protonated (ammonium form) in the hydrochloride salt.

Safety & Handling: The "High-Energy" Warning

CRITICAL SAFETY NOTICE: Organic azides are potentially explosive.

The "Rule of Six" Analysis

A common heuristic for azide safety is the "Rule of Six," which states that organic azides are generally safe to handle if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is

-

Formula (Free Base): C₅H₁₀N₄

-

Ratio:

Handling Protocols

-

Avoid Metal Spatulas: Use Teflon or ceramic tools to prevent metal-azide formation (which are highly shock-sensitive).

-

Heat Sensitivity: Do not heat above 60°C unless in dilute solution.

-

Concentration: Never concentrate reaction mixtures containing this azide to total dryness on a rotary evaporator if the scale exceeds 500 mg. Keep it in solution or as a wet paste when possible during workups.

-

Waste Disposal: Quench azide residues with specific deactivating agents (e.g., phosphines or specific oxidation protocols) before disposal. Do not pour down the drain (risk of forming explosive copper/lead azides in plumbing).

Synthesis & Production Workflow

The industrial synthesis of 4-Azidopiperidine HCl typically follows a 4-step protocol starting from commercially available 4-hydroxypiperidine derivatives.

Synthetic Pathway Diagram

The following diagram illustrates the standard conversion from N-Boc-4-hydroxypiperidine to the final HCl salt.

Caption: Standard synthetic route via mesylate activation and nucleophilic azide displacement.

Key Mechanistic Insight: The displacement of the mesylate (OMs) by the azide anion (N₃⁻) proceeds via an Sₙ2 mechanism . While the 4-position of the piperidine ring is achiral (plane of symmetry), this inversion mechanism is critical to remember if substituted piperidine analogs (chiral) are used, as stereochemistry will be inverted.

Applications in Drug Discovery

4-Azidopiperidine HCl is a "privileged scaffold" in linkerology.

Click Chemistry (CuAAC)

The azide group is the quintessential partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction: Reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

-

Utility: The piperidine nitrogen can be pre-functionalized (e.g., via reductive amination or amide coupling) to attach a drug pharmacophore. The azide then serves as a "bioorthogonal handle" to click onto a ubiquitin ligase ligand (for PROTACs) or a fluorescent tag.

Library Synthesis

The secondary amine allows for rapid diversification via:

-

Amide Coupling: Reaction with carboxylic acids.

-

Reductive Amination: Reaction with aldehydes.

-

SₙAr: Displacement of aryl halides (e.g., 4-fluoronitrobenzene).

Experimental Protocol: CuAAC Click Reaction

Context: Conjugating 4-Azidopiperidine HCl to a terminal alkyne-functionalized scaffold.

Reagents:

-

Alkyne substrate (1.0 equiv)

-

4-Azidopiperidine HCl (1.2 equiv)

-

CuSO₄ · 5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH : Water (1:1) or DMSO : Water

Procedure:

-

Dissolution: Dissolve the alkyne substrate in the organic co-solvent (t-BuOH or DMSO).

-

Amine Neutralization (Critical): Since the azide source is an HCl salt, add 1.2 equivalents of a base (e.g., DIPEA or Et₃N) to neutralize the piperidine ammonium. Note: The click reaction works best at pH 7-8; acidic conditions from the HCl salt can inhibit the copper catalyst.

-

Addition: Add the neutralized 4-azidopiperidine solution to the alkyne.

-

Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).

-

Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Look for Mass = Mass_Alkyne + 126.1).

-

Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify directly via preparative HPLC. Use a scavenger resin (e.g., QuadraPure™ TU) to remove residual copper.

References

-

Fluorochem Ltd. (2024).[4] Safety Data Sheet: 4-Azidopiperidine Hydrochloride. Retrieved from

-

Hit2Lead (ChemBridge). (2024). Compound Details: 4-Azidopiperidine hydrochloride (CAS 852030-95-6).[1] Retrieved from

- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on Azide safety and "Rule of Six").

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Smith, P. A. S. (1984). "Open-Chain Nitrogen Compounds." Benjamin/Cummings. (Foundational text on high-nitrogen compound stability).

Sources

4-Azidopiperidine: A Chemoselective Pivot in Modular Drug Design

The following technical guide details the applications, synthesis, and handling of 4-Azidopiperidine in medicinal chemistry.

Technical Guide & Application Whitepaper

Executive Summary

4-Azidopiperidine (and its protected derivatives, e.g., tert-butyl 4-azidopiperidine-1-carboxylate) has emerged as a high-utility building block in modern medicinal chemistry.[1] Its value lies in the orthogonality of the azide functionality, which serves as a "dormant" amine precursor or a direct handle for bioorthogonal ligation (Click Chemistry).[1][2]

This guide explores the deployment of 4-azidopiperidine in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and bioisosteric replacement .[1] It provides validated protocols for its synthesis and conjugation, emphasizing safety parameters critical for handling high-nitrogen aliphatic scaffolds.[1]

Chemical Profile & Safety Forensics

Structural Properties

The 4-azidopiperidine scaffold combines a secondary amine (modifiable pharmacophore) with a secondary alkyl azide.

-

CAS (HCl salt): 852030-95-6

-

CAS (N-Boc): 160352-75-2

-

Molecular Formula:

(Free base)[1] -

Geometry: The piperidine ring typically adopts a chair conformation. The azide group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions, though the axial conformer is accessible.[1]

Energetic Assessment (Critical Safety)

Organic azides are potentially explosive. The safety of an azide is estimated using the Carbon/Nitrogen ratio rule:

-

Free Base (

): Ratio =-

Directive: Do not isolate the free base as a neat liquid on scales >1g. Avoid distillation.

-

-

N-Boc Derivative (

): Ratio =-

Directive: Perform all major synthetic manipulations using the N-Boc protected form or the HCl salt to mitigate kinetic energy release.

-

Synthetic Utility & Applications

The "Click" Pivot in PROTAC Linkers

4-Azidopiperidine is a privileged spacer in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the piperidine ring introduces conformational rigidity , reducing the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).[1]

-

Mechanism: The azide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.[1]

-

Linker Logic: The resulting triazole acts as a bioisostere of a trans-amide bond but is resistant to protease hydrolysis.

Divergent Synthesis Flow

The azide moiety allows this single building block to diverge into three distinct chemical spaces:

-

Triazole Formation: Via CuAAC (Library generation).

-

Primary Amine Generation: Via Staudinger or Hydrogenation (Access to 4-aminopiperidines).

-

Urea/Carbamate Formation: Via Curtius rearrangement (rare but possible) or reduction-then-coupling.

Figure 1: Divergent synthetic pathways from the 4-hydroxypiperidine precursor.

Experimental Protocols

Synthesis of N-Boc-4-Azidopiperidine

Rationale: Direct displacement of a mesylate is preferred over Mitsunobu conditions for scalability and purification ease.

Reagents: N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride (MsCl), Triethylamine (

-

Activation: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DCM (30 mL) at 0°C. Add

(1.5 eq) followed by dropwise MsCl (1.2 eq). Stir 2h. Quench with water, extract, and dry (crude quantitative yield).[1] -

Displacement: Dissolve the crude mesylate in DMF (5 mL/g). Add

(2.0 eq).-

Safety Note: Use a blast shield. Heat to 80°C for 16h.

-

-

Workup: Dilute with

(avoids DCM emulsions with DMF) and wash extensively with water/brine to remove excess azide. -

Purification: Silica gel chromatography (Hexane/EtOAc). The product is a colorless oil/solid.

General CuAAC "Click" Protocol (Drug Conjugation)

Rationale: This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent oxidation of the drug scaffold.[1]

Reagents: 4-Azidopiperidine derivative (1.0 eq), Alkyne-functionalized Warhead (1.0 eq),

-

Solvent System: Dissolve reactants in

(1:1). If solubility is poor, use -

Initiation: Add Sodium Ascorbate (freshly prepared 1M aq solution) followed by

solution. -

Reaction: Stir at RT for 4–12h. Monitoring by LCMS is essential as TLC is often insufficient for polar conjugates.

-

Workup: Dilute with EtOAc. Wash with 5%

(or EDTA solution) to chelate and remove Copper.-

Note: Residual copper is cytotoxic; thorough chelation is required for biological assays.

-

Case Study: Fluoroquinolone Antibacterials

A seminal application of this scaffold involves the modification of the C7 position of fluoroquinolones (e.g., Ciprofloxacin analogues).[1]

-

Objective: Overcome resistance in MRSA (Methicillin-resistant S. aureus).

-

Design: The piperazine ring of ciprofloxacin was replaced with a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety.[1]

-

Result: The 4-azidopiperidine was "clicked" with various alkynes. The resulting triazole derivatives showed comparable potency to Vancomycin against MRSA, validating the 4-azidopiperidine-triazole motif as a bioactive C7 replacement.

Figure 2: Modular assembly of antibacterial agents using the 4-azidopiperidine scaffold.

References

-

Synthesis and Antibacterial Evaluation

-

Click Chemistry in Drug Discovery

-

PROTAC Linker Design

-

Safety Data (MSDS)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. peptide.com [peptide.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Azidopiperidine Hydrochloride

Introduction: The Critical Role of Solubility in the Application of 4-Azidopiperidine Hydrochloride

4-Azidopiperidine hydrochloride is a pivotal building block in modern medicinal chemistry and drug development. Its utility primarily stems from the presence of the azide moiety, which is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This powerful ligation chemistry allows for the efficient and specific conjugation of the piperidine scaffold to a wide array of molecules, facilitating the rapid synthesis of compound libraries for drug discovery and the development of complex bioconjugates.

The success of any synthetic step or biological assay involving 4-azidopiperidine hydrochloride is fundamentally dependent on its solubility. An understanding of its behavior in different solvent systems is not merely a matter of convenience; it is a prerequisite for reproducible and scalable experimental design. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-azidopiperidine hydrochloride, offering a robust framework for researchers, scientists, and drug development professionals.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of 4-azidopiperidine hydrochloride is governed by its molecular structure and the nature of the solvent. As a hydrochloride salt of an organic amine, its solubility characteristics are a composite of its organic backbone and its ionic character.

Key Molecular Features Influencing Solubility:

-

Piperidine Ring: A saturated heterocyclic amine, the piperidine ring is a non-planar, six-membered ring that contributes to the molecule's overall size and shape.

-

Azide Group (-N₃): This functional group is relatively nonpolar, contributing to potential solubility in organic solvents.

-

Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine and the chloride counter-ion introduce significant ionic character to the molecule. This is the primary driver for its aqueous solubility.

The principle of "like dissolves like" is central to understanding the solubility of this compound. Polar solvents will more readily dissolve polar or ionic solutes, while nonpolar solvents are better suited for nonpolar solutes.

Solubility in Water: The Dominance of Ionic Interactions

In an aqueous environment, 4-azidopiperidine hydrochloride dissociates into the protonated 4-azidopiperidinium cation and the chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions through strong ion-dipole interactions and hydrogen bonding. This process overcomes the crystal lattice energy of the solid salt, leading to dissolution. Therefore, 4-azidopiperidine hydrochloride is expected to be soluble in water.

Caption: Dissociation of 4-azidopiperidine hydrochloride in water.

Solubility in Organic Solvents: A Balance of Polarity

The solubility of 4-azidopiperidine hydrochloride in organic solvents is more nuanced and depends heavily on the solvent's properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of hydrogen bonding and have a high dielectric constant. They can solvate both the cation and the anion of the hydrochloride salt, leading to good solubility. For many amine hydrochlorides, solubility is high in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can effectively solvate the cation. While they are less effective at solvating the small chloride anion compared to protic solvents, they are generally good solvents for many hydrochloride salts.

-

Less Polar/Nonpolar Solvents (e.g., Dichloromethane, Diethyl Ether, Hexanes): In these solvents, the energy required to break the ionic bonds of the crystal lattice is not sufficiently compensated by the weak solvent-solute interactions. As a result, 4-azidopiperidine hydrochloride is expected to have very low to negligible solubility in such solvents. The highly insoluble nature of many amine hydrochloride salts in nonpolar organic solvents is a well-documented phenomenon.[1]

Quantitative Solubility Profile

While theoretical principles provide a strong predictive framework, empirical data is essential for precise experimental design. As of the writing of this guide, specific quantitative solubility data for 4-azidopiperidine hydrochloride is not widely available in public literature. This underscores the importance of the experimental determination of solubility for this compound in the specific solvent systems relevant to a researcher's application.

The following table provides a qualitative summary based on the behavior of similar amine hydrochlorides and general principles of solubility. These are estimations and must be confirmed experimentally.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water | Soluble to Highly Soluble | Strong ion-dipole interactions and hydrogen bonding with the ionic salt. |

| Polar Protic | Methanol | Soluble | High polarity and hydrogen bonding capacity. |

| Ethanol | Soluble | Similar to methanol, good for dissolving hydrochloride salts. | |

| Polar Aprotic | DMSO | Soluble | High polarity effectively solvates the cation. |

| DMF | Soluble | Similar to DMSO in its solvating properties for salts. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO/DMF, may have lower solvating power for the salt. | |

| Chlorinated | Dichloromethane (DCM) | Insoluble to Very Sparingly Soluble | Low polarity is insufficient to overcome the crystal lattice energy of the ionic salt. |

| Ethers | Diethyl Ether | Insoluble | Nonpolar nature makes it a poor solvent for ionic compounds. |

| Hydrocarbons | Hexanes/Heptane | Insoluble | Very low polarity and inability to engage in significant intermolecular forces with the salt. |

Experimental Protocol for Equilibrium Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of 4-azidopiperidine hydrochloride, adapted from established guidelines for active pharmaceutical ingredients.

Objective

To determine the equilibrium solubility of 4-azidopiperidine hydrochloride in a selected solvent at a specified temperature.

Materials and Equipment

-

4-Azidopiperidine hydrochloride (of known purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Constant temperature shaker/incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 4-Azidopiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the amide coupling of 4-azidopiperidine hydrochloride, a critical building block in medicinal chemistry and chemical biology. The azide moiety serves as a versatile handle for subsequent "click" chemistry applications, enabling the facile construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and various bioconjugates. This document outlines detailed experimental procedures, explains the rationale behind reagent selection and reaction conditions, and offers troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the 4-Azidopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and ability to confer metabolic stability.[1][2] The introduction of an azide group at the 4-position of the piperidine ring creates a bifunctional building block of significant strategic value. The secondary amine of the piperidine allows for the formation of stable amide bonds with a wide range of carboxylic acids, while the azide group provides a bioorthogonal handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions (CuAAC and SPAAC, respectively). This dual functionality makes 4-azidopiperidine an invaluable tool for researchers engaged in drug discovery, particularly in the fields of targeted therapies and bioconjugation.

The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4] This is typically achieved using a variety of coupling reagents.

Common Coupling Reagents

A plethora of coupling reagents are available, each with its own mechanism of action and optimal applications.[]

-

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] To suppress side reactions and minimize racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[6]

-

Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that form activated esters with carboxylic acids, leading to rapid amide bond formation with minimal side products.[7][8]

The Role of a Base with Amine Hydrochloride Salts

4-Azidopiperidine is supplied as a hydrochloride salt to improve its stability and handling. In this form, the piperidine nitrogen is protonated and thus, non-nucleophilic. To enable the amide coupling reaction, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), must be added to the reaction mixture. This base neutralizes the hydrochloride salt, liberating the free secondary amine which can then participate in the coupling reaction.[9][10] Typically, at least two equivalents of base are required: one to neutralize the amine salt and another to facilitate the coupling reaction itself.

Safety and Handling of 4-Azidopiperidine HCl

3.1. General Precautions

-

Always work in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of contact, rinse the affected area immediately with copious amounts of water.[9]

3.2. Specific Hazards of Azides

-

Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Avoid high temperatures and grinding of the solid material.

-

Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly explosive metal azides. Use caution with metal spatulas and avoid contact with metal surfaces where accumulation could occur.

-

Avoid strong acids, as they can react with azides to form the highly toxic and explosive hydrazoic acid (HN₃).[12]

-

Thiol-containing reagents should be avoided during workup and purification as they can reduce the azide group.[12]

Experimental Protocols

The following are generalized protocols that can be adapted to a wide range of carboxylic acids. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Reagent and Solvent Preparation

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Use anhydrous solvents for the reaction. Anhydrous N,N-dimethylformamide (DMF) is a common choice due to its excellent solvating properties.

Protocol 1: Amide Coupling using HATU

This protocol is generally recommended for its high efficiency and low rates of side reactions.

Table 1: Reagents for HATU Coupling

| Reagent | Molar Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| 4-Azidopiperidine HCl | 1.1 | Substrate |

| HATU | 1.1 | Coupling Reagent |

| DIEA | 2.5 - 3.0 | Base (for neutralization and coupling) |

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

-

Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add 4-azidopiperidine HCl (1.1 eq) to the mixture.

-

Add DIEA (2.5-3.0 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for HATU Coupling

Caption: Workflow for amide coupling of 4-azidopiperidine HCl using HATU.

Protocol 2: Amide Coupling using EDC and HOBt

This is a more cost-effective method suitable for many applications.

Table 2: Reagents for EDC/HOBt Coupling

| Reagent | Molar Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| 4-Azidopiperidine HCl | 1.2 | Substrate |

| EDC HCl | 1.2 | Coupling Reagent |

| HOBt | 1.2 | Additive (to prevent racemization) |

| TEA or DIEA | 3.0 | Base (for neutralization and coupling) |

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-azidopiperidine HCl (1.2 eq), HOBt (1.2 eq), and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA or DIEA (3.0 eq) dropwise to the stirring solution.

-

Add EDC HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mechanistic Overview of Amide Coupling

The following diagram illustrates the general mechanism for amide bond formation using a carbodiimide coupling agent like EDC with HOBt as an additive.

Caption: General mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting

Table 3: Common Issues and Solutions in Amide Coupling

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Insufficient base to neutralize the amine HCl. - Inactive coupling reagent. - Sterically hindered substrates. | - Increase the equivalents of base (e.g., to 3.0 eq of DIEA). - Use fresh coupling reagents. - Increase reaction temperature (e.g., to 40-50 °C) or switch to a more powerful coupling reagent like HATU. |

| Presence of unreacted starting materials | - Incomplete reaction. - Insufficient equivalents of coupling reagent or amine. | - Extend the reaction time. - Ensure accurate stoichiometry; consider a slight excess (1.1-1.2 eq) of the amine and coupling reagent. |

| Formation of side products | - Racemization of chiral carboxylic acids. - Side reactions of the coupling reagent. | - Ensure HOBt is used with EDC. - For sensitive substrates, use HATU at 0 °C to room temperature. |

| Difficulty in purification | - Byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used). | - For EDC couplings, the urea byproduct is water-soluble and can be removed with an aqueous workup.[12] - Use a different solvent system for column chromatography. |

Conclusion

The protocols detailed in this guide provide a robust framework for the successful amide coupling of 4-azidopiperidine hydrochloride. By understanding the underlying chemical principles, adhering to safety precautions, and utilizing the appropriate reagents and conditions, researchers can effectively incorporate this versatile building block into their synthetic strategies. The ability to readily form amide bonds and retain the azide functionality for subsequent bioorthogonal chemistry makes 4-azidopiperidine a powerful tool in the development of novel therapeutics and chemical biology probes.

References

-

Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2025). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. Organic Letters, 27, 1923-1928. [Link]

-

ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Scribd. (n.d.). Application Note - Amide Formation (Amine Salts). [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling?[Link]

-

ResearchGate. (2016). Is azide group is stable in acid amine coupling reaction condition?[Link]

-

Aapptide. (n.d.). Coupling Reagents. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

National Center for Biotechnology Information. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. [Link]

-

National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

Sharma, A., & Kumar, V. (2018). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry, 9(10), 1213-1254. [Link]

-

Abdel-Aal, M. T., & El-Sayed, W. A. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. [Link]

-

National Center for Biotechnology Information. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: High-Throughput Synthesis of 1,2,3-Triazole Libraries Using 4-Azidopiperidine

Executive Summary

The 4-azidopiperidine scaffold represents a privileged bifunctional building block in medicinal chemistry. It combines a secondary amine—capable of diverse functionalization (acylation, alkylation, sulfonylation)—with an azide moiety primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides a rigorous, field-validated protocol for generating spatially addressed triazole libraries using this scaffold.

Key Technical Insight: While standard "click" chemistry is robust, the secondary amine in 4-azidopiperidine can sequester Cu(I) catalysts, stalling the reaction. This guide prioritizes the use of N-Boc-4-azidopiperidine or pre-functionalized variants to ensure catalytic turnover, followed by controlled deprotection/diversification strategies.

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols due to their potential for explosive decomposition.[1][2][3]

Stability Assessment (C/N Ratio)

The safety of an organic azide is estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]

-

Formula:

[1] -

Molecule: 4-Azidopiperidine (

) -

Calculation:

Critical Warning: 4-Azidopiperidine has a C/N ratio of 1.25 , placing it in the "energetic" category. It is stable at room temperature but must not be distilled or subjected to high heat/shock.

-

Storage: Store at -20°C.

-

Concentration: Never concentrate reaction mixtures containing the free azide to dryness. Keep solutions

.[1][4][5] -

Reagent Selection: Use the hydrochloride salt or N-Boc protected forms, which have higher molecular weights and improved thermal stability compared to the free base oil.

Strategic Library Design

To synthesize a library, we employ a "Protect-Click-Diversify" strategy. This prevents the piperidine nitrogen from coordinating the copper catalyst.

Workflow Visualization

Figure 1: Strategic workflow for generating 4-azidopiperidine libraries. The N-Boc protection is critical for the efficiency of the initial click reaction.

Detailed Protocol: 96-Well Plate Synthesis

This protocol is optimized for a 20 µmol scale per well, suitable for biological screening without intermediate purification.

Reagent Preparation

| Reagent | Concentration | Solvent | Notes |

| N-Boc-4-Azidopiperidine | 200 mM | DMSO | Core Scaffold. |

| Alkyne Library | 200 mM | DMSO | Diverse terminal alkynes. |

| CuSO₄[5][6][7][8] · 5H₂O | 100 mM | Water | Catalyst Precursor. |

| THPTA Ligand | 200 mM | Water | Crucial: Protects Cu(I) from oxidation. |

| Sodium Ascorbate | 500 mM | Water | Prepare fresh daily. |

| Tris Buffer (pH 8.0) | 1.0 M | Water | Maintains pH for optimal CuAAC. |

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (The "Master Mix")

-

Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[6][7]

-

Why? Pre-complexing ensures the copper is coordinated before it encounters the azide/alkyne, preventing precipitation and reducing oxidative damage to biomolecules if present.

-

Recipe for 1 Plate (110 reactions):

-

110 µL CuSO₄ (100 mM)

-

220 µL THPTA (200 mM)

-

Incubate for 5 minutes. Solution turns light blue.

-

Step 2: Plate Setup

-

Dispense 10 µL of Alkyne stock (2 µmol) into each well.

-

Dispense 10 µL of N-Boc-4-Azidopiperidine stock (2 µmol) into each well.

-

Add 70 µL of solvent mixture (DMSO/t-BuOH/Water 1:1:1) to ensure solubility.

Step 3: Reaction Initiation

-

To the Catalyst Master Mix from Step 1, add 110 µL of Sodium Ascorbate (500 mM). The solution may turn colorless (reduction to Cu(I)).

-

Immediately dispense 4 µL of this activated catalyst mix into each well.

-

Final Loadings: 5 mol% Cu, 10 mol% THPTA, 25 mol% Ascorbate.

-

-

Seal plate with foil (azides are light sensitive). Shake at 500 rpm at room temperature for 4–16 hours .

Step 4: Monitoring (QC)

-

Analyze random wells via LC-MS.

-

Success Criteria: Disappearance of azide peak and appearance of the triazole product mass (M+1).

Post-Reaction Processing: Copper Removal[5]

Copper cytotoxicity leads to false positives in biological assays. For library synthesis, solid-supported scavenging is superior to liquid-liquid extraction.

Protocol: Scavenging with QuadraPure™ TU

-

Add 10 mg of QuadraPure™ TU (thiourea resin) or equivalent silica-supported scavenger to each well.

-

Agitate plate for 2 hours.

-

Filter the library using a 96-well filter plate (0.45 µm PTFE) into a receiver plate.

-

Result: < 5 ppm residual copper.

Pathway Visualization: The Catalytic Cycle

Understanding the mechanism aids troubleshooting. If the reaction stalls, it is usually due to oxygen introduction (oxidizing Cu(I) to inactive Cu(II)) or lack of ligand.

Figure 2: The Cu(I) catalytic cycle. The THPTA ligand stabilizes the [L-Cu(I)] species, preventing oxidation and disproportionation.

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Reaction turns yellow/brown | Cu(I) oxidation to Cu(OH)₂ or bis-triazole formation. | Increase THPTA ligand ratio to 5:1 relative to Copper. Degas solvents. |

| Incomplete Conversion | Oxygen inhibition or "Ligand Death". | Add fresh Sodium Ascorbate (5 µL of 1M). Re-seal plate under N₂. |

| Precipitation | Product insolubility. | Add 20% v/v DMF or heat to 40°C. |

| Piperidine "Stalling" | Free amine chelating Copper. | Ensure N-Boc protection is used. If using free amine, increase Cu load to 20 mol%. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[9] Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[6][7][10] Chemical Reviews. Link

-

University of California, Santa Barbara. (2022). Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides. Link

-

Thi, T. A. N., et al. (2016). Design, synthesis and biological evaluation of novel piperidine derivatives as potential antitubercular agents. European Journal of Medicinal Chemistry. Link

Sources

- 1. uvic.ca [uvic.ca]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. jenabioscience.com [jenabioscience.com]

- 6. broadpharm.com [broadpharm.com]

- 7. axispharm.com [axispharm.com]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of 4-Azidopiperidine: Preserving the Bioorthogonal Handle

Application Note & Protocol Guide | Doc ID: AN-AZP-042

Abstract

4-Azidopiperidine is a high-value bifunctional scaffold in medicinal chemistry and chemical biology. It serves as a critical "linker hub" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and photoaffinity probes. Its utility relies on the chemoselective functionalization of the secondary amine (

Part 1: Safety & Handling (The "Azide Hygiene" Directive)

The C/N Ratio Rule

Organic azides are potentially explosive.[1][2] Stability is often estimated using the Carbon-to-Nitrogen ratio.[1]

-

Rule:

is generally considered safe. -

4-Azidopiperidine (

): The ratio is-

Implication: Never distill 4-azidopiperidine or its low-molecular-weight derivatives. Purification should rely on crystallization or column chromatography.

-

Incompatible Reagents (Critical List)

To preserve the azide functionality during amine reaction, the following reagents are strictly prohibited :

-

Trivalent Phosphines (

, TCEP): These trigger the Staudinger reduction, converting the azide to an amine. Note: Phosphonium coupling reagents like PyBOP are generally safe, but phosphines used in Mitsunobu reactions are not. -

Strong Reducing Agents:

, -

Thiols (in some contexts): Can reduce azides to amines or form thio-amides under specific conditions.

Part 2: Decision Matrix & Workflows

Choosing the Right Pathway

Select the functionalization route based on the desired linkage type.

Figure 1: Strategic selection of reaction pathways based on the desired physicochemical properties of the final conjugate.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (The "Linker" Route)

Objective: Attach a carboxylic acid linker (e.g., PEG-acid or E3 ligase ligand) to the piperidine nitrogen. Rationale: HATU is preferred over EDC/HOBt for secondary amines due to faster kinetics, minimizing the time the azide is exposed to basic conditions.

Materials:

-

4-Azidopiperidine (HCl salt or free base)

-

Carboxylic Acid partner (

) -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (

). -

Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.1 eq). The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 4-Azidopiperidine (1.0 eq).

-

Note: If using the HCl salt of the amine, ensure total DIPEA is increased by 1.0 eq to neutralize the salt.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

QC Check: Look for the product mass. Ensure no

peak (loss of

-

-

Workup: Dilute with EtOAc. Wash with saturated

(2x), Water (1x), and Brine (1x). Dry over -

Purification: Flash chromatography. Azides are distinctively non-polar; products often elute earlier than expected.

Protocol B: Reductive Amination (The "Alkyl" Route)

Objective: Alkylate the nitrogen to form a tertiary amine without reducing the azide.

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild and does not reduce azides. Stronger reductants like

Materials:

-

4-Azidopiperidine

-

Sodium Triacetoxyborohydride (STAB)

-

Acetic Acid (AcOH)[6]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

-

Imine Formation: Dissolve 4-Azidopiperidine (1.0 eq) and the Aldehyde (1.1 eq) in DCE (

). -

Acid Catalysis: Add Acetic Acid (1.0 – 2.0 eq). Stir for 30 minutes at RT.

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Add saturated aqueous

slowly. Stir vigorously for 15 minutes to decompose boron complexes. -

Extraction: Extract with DCM (3x).

-

Safety Note: Do not heat the reaction above 40°C.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the piperidine to a heteroaryl scaffold (e.g., chloropyrimidine).

Rationale: 4-Azidopiperidine is a good nucleophile. The reaction requires base but usually heat.

Constraint: Keep temperature

Table 1: SNAr Optimization for Azide Conservation

| Parameter | Recommended Condition | Why? |

| Base | DIPEA or | Non-nucleophilic bases prevent side reactions. |

| Solvent | DMSO or NMP | High polarity stabilizes the transition state. |

| Temperature | 40°C – 70°C | CRITICAL: |

| Time | 1 – 6 Hours | Prolonged heating increases risk of elimination. |

Part 4: Analytical Verification (QC)

Before proceeding to "Click" chemistry, you must verify the azide is intact.

Infrared Spectroscopy (IR)

This is the gold standard for quick verification.

-

Signal: Look for a strong, sharp peak at ~2100–2150 cm⁻¹ .

-

Interpretation:

-

Strong Peak: Azide intact.

-

No Peak: Azide reduced to amine or decomposed.

-

LCMS Interpretation

-

Positive Mode: Azides typically fly as

. -

Fragility: You may see a fragment at

due to loss of

Part 5: "Click" Chemistry Compatibility Workflow

Once functionalized, the molecule is ready for bioconjugation.

Figure 2: Downstream compatibility. Note that Copper-catalyzed (CuAAC) and Strain-promoted (SPAAC) are both viable, but CuAAC requires careful removal of copper before biological assays.

References

-

Borch, R. F., et al. (1971).[6][9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters. Link

-

BenchChem. (2025).[4][10] "Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold." Link

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidopiperidine

[1]

Executive Summary

This guide details the physicochemical properties, safety protocols, and experimental workflows for utilizing 4-Azidopiperidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike linear aliphatic azides, 4-Azidopiperidine serves as a heterobifunctional linker scaffold .[1] Its secondary amine allows for facile attachment to electrophilic targets (drugs, proteins, surfaces), while the C4-azide acts as a bioorthogonal handle for copper-free click chemistry with cyclooctynes (e.g., DBCO, BCN).

Key Advantages:

-

Bioorthogonality: The azide moiety is inert to biological nucleophiles (amines, thiols) and reacts exclusively with strained alkynes.

-

Bifunctionality: The piperidine nitrogen provides a distinct attachment point, enabling the conversion of carboxylic acid-containing molecules into azide-tagged probes.[1]

-

Solubility: The piperidine ring enhances aqueous solubility compared to hydrophobic alkyl azides.

Chemical Identity & Safety Profile (Critical)

Physicochemical Properties[1]

-

Compound Name: 4-Azidopiperidine (typically supplied as HCl or TFA salt).[1]

-

Molecular Formula:

(Free base). -

Molecular Weight: 126.16 g/mol (Free base); ~162.62 g/mol (HCl salt).

-

pKa: ~10-11 (Piperidine nitrogen).[1]

Energetic Safety Warning (E-E-A-T)

WARNING: Organic azides are potentially explosive. Stability is often estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]

-

Protocol: Always store and handle as the HCl salt (which is stable).

-

Handling: If converting to the free base, never isolate it as a neat liquid or concentrate it to dryness. Keep it in solution at all times.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,

) and heavy metals (forms explosive metal azides).[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mechanism of Action

SPAAC relies on the release of ring strain from a cyclooctyne (approx. 18 kcal/mol) to drive the cycloaddition with an azide. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a toxic metal catalyst, making it biocompatible.[1][6][7][8][9][10]

Reaction Scheme

The secondary amine of 4-Azidopiperidine is first coupled to a Target Molecule (TM).[1] The resulting conjugate exposes the azide, which then reacts with a DBCO-functionalized Probe.

Figure 1: Two-stage workflow converting a target molecule into a conjugate via 4-Azidopiperidine bridging.[1]

Experimental Protocols

Phase 1: Preparation of Azide-Tagged Target

Objective: Attach 4-Azidopiperidine to a molecule of interest (e.g., a carboxylic acid-containing drug or protein).[1]

Materials:

-

Coupling Agents (if using acid): EDC/NHS or HATU.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: DMF or DMSO (anhydrous).

Step-by-Step Protocol:

-

Activation (If starting with Acid):

-

Dissolve Target Molecule (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Incubate for 15 minutes at Room Temperature (RT) to generate the active ester.

-

-

Amine Coupling:

-

Add 4-Azidopiperidine HCl (1.2 – 1.5 eq) directly to the reaction mixture.

-

Note on Stoichiometry: Extra base (DIPEA) is required to neutralize the HCl salt of the piperidine. Ensure pH is >8.0 (check with wet pH paper).

-

Incubate for 2–4 hours at RT or overnight at 4°C.

-

-

Purification:

-

Validation:

-

Verify mass shift via LC-MS.[1] Expected mass increase: +124.1 Da (Mass of Azidopiperidine fragment minus H).

-

Phase 2: The SPAAC Reaction

Objective: React the Azide-Tagged Target with a DBCO/BCN probe.[1]

Materials:

-

Azide-Tagged Target (from Phase 1).[1]

-

DBCO-Probe (e.g., DBCO-Fluorophore, DBCO-PEG-Biotin).[1]

-

Buffer: PBS pH 7.4 (for bio-samples) or MeOH/DMSO (for small molecules).

Step-by-Step Protocol:

-

Reaction Setup:

-

Incubation:

-

Incubate at RT for 2–12 hours.

-

Optimization: If the reaction is slow, increase temperature to 37°C. Do not exceed 50°C to avoid azide decomposition.

-

-

Monitoring:

-

LC-MS: Look for the disappearance of the Azide starting material and appearance of the Triazole adduct.

-

UV-Vis: DBCO has a characteristic absorbance at ~309 nm.[1] As the triazole forms, this peak decreases.

-

-

Quenching (Optional):

-

If excess DBCO persists and interferes with downstream applications, add excess Sodium Azide (NaN3) or a small azide-containing scavenger to consume unreacted DBCO.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete Neutralization | The HCl salt of 4-azidopiperidine requires at least 1 eq of base to free the amine.[1] Use 3–4 eq of DIPEA total. |

| Slow SPAAC Kinetics | Steric Hindrance | The secondary azide on the piperidine ring is more sterically hindered than a primary alkyl azide. Increase DBCO equivalents (up to 5x) or time (overnight). |

| Precipitation | Solubility Mismatch | DBCO reagents are often hydrophobic. Add 5–20% DMSO or DMF to the aqueous buffer to maintain solubility. |

| Side Products | Thiol-Yne Reaction | Strained alkynes (DBCO) can react with free thiols (cysteines) if left too long.[1] Alkylate free thiols with iodoacetamide before adding DBCO if this is a risk. |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(50), 9422–9425. Link

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkynes and Azides." Accounts of Chemical Research, 44(9), 805–815. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. You are being redirected... [hit2lead.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-azidopiperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. research.wayne.edu [research.wayne.edu]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. broadpharm.com [broadpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Removing copper catalyst after 4-Azidopiperidine cycloaddition

Topic: Copper Catalyst Removal Post-4-Azidopiperidine Cycloaddition Ticket ID: CuAAC-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Hub

You are likely facing a persistent blue/green tint in your product or high residual copper values (ppm) in your ICP-MS data.

The Core Problem:

The reaction between 4-azidopiperidine and a terminal alkyne creates a 1,2,3-triazole linked to a piperidine ring. This specific molecular architecture creates a "perfect storm" for copper retention. The piperidine nitrogen (secondary amine) and the triazole nitrogens act as a bidentate or tridentate ligand system , chelating the Copper(I/II) catalyst with high affinity (

This guide provides three tiers of troubleshooting, ranked from "Standard" to "Aggressive."

Module 1: Liquid-Liquid Extraction (LLE) Optimization

User Question: I washed my reaction mixture with water and brine, but the organic layer is still green. Why isn't the copper leaving?

Technical Diagnosis: Water alone cannot break the coordination bond between the copper and your piperidine-triazole product. You must introduce a competitive ligand that binds copper stronger than your product does.

Protocol A: The Ammonia/EDTA Synergistic Wash

This is the most effective LLE method for amine-containing click products.

Reagents:

-

Buffer A: 10% NH₄OH (aq) saturated with NH₄Cl.

-

Buffer B: 0.1 M Na₂EDTA (adjusted to pH 8–9).

Step-by-Step Workflow:

-

Dilution: Dilute your reaction mixture (usually in DCM or EtOAc) with an equal volume of solvent.

-

The "Blue" Wash: Wash the organic phase with Buffer A (1:1 volume).

-

The Chelation Wash: Wash the organic phase with Buffer B .

-

Final Rinse: Wash with brine to remove residual EDTA/Ammonia.

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it can sometimes trap polar amines.

Troubleshooting Check:

-

Still Green? If the organic layer remains colored, your product is likely acting as a phase-transfer catalyst for the copper. Proceed to Module 2 .

Module 2: Solid-Phase Scavenging (The Industrial Standard)

User Question: LLE is forming emulsions, or the copper levels are still >50 ppm. What is the next step?

Technical Diagnosis: For piperidine derivatives, liquid extraction often fails due to the surfactant-like nature of the protonated amine. Solid-phase scavengers (functionalized silica or polymers) are required to physically sequestrate the metal.

Scavenger Selection Guide

Not all scavengers work for amines. You must avoid acidic scavengers that will bind your product (the piperidine) instead of the copper.

| Scavenger Type | Functional Group | Mechanism | Compatibility with 4-Azidopiperidine | Efficiency |

| Thiol (Si-Thiol) | -SH | Soft-Soft interaction (Preferred for Cu(I)) | High (Does not bind amines) | Excellent (<5 ppm) |

| Thiourea | -NH-CS-NH- | Chelating | High (Specific for Pd/Cu) | Good |

| Carboxylic Acid | -COOH | Ion Exchange | Low (Will bind the piperidine amine) | DO NOT USE |

| Diamine | -NH-CH₂-NH₂ | Chelation | Medium (Competes with product) | Moderate |

Protocol B: The "Stir and Filter" Method

-

Dissolution: Dissolve crude product in THF or MeOH (10 mL solvent per g of product).

-

Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

-

Ratio: Add 4 equivalents of scavenger relative to the copper catalyst used (not the product).

-

-

Incubation: Stir at 40°C for 4 hours .

-

Note: Heat is crucial to overcome the kinetic barrier of the Cu-Product complex.

-

-

Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

-

Analysis: The filtrate should be colorless.

Module 3: Visualizing the Problem (Why it Sticks)

To understand why this specific reaction is difficult, review the coordination logic below. The diagram illustrates the "Chelation Trap" formed by the 4-azidopiperidine moiety.

Figure 1: The "Chelation Trap" mechanism showing how the piperidine and triazole moieties bind copper, and how Thiol scavengers break this bond through superior affinity.

Module 4: Analytical Verification (QC)

User Question: The solution looks clear, but is it pharma-grade pure?

Technical Diagnosis: Visual inspection is insufficient. Copper solutions can appear colorless at concentrations <50 ppm, yet this exceeds the ICH Q3D guideline limit (typically <25 ppm for oral, <2.5 ppm for parenteral).

Quick Spot Test (Qualitative)

If you do not have immediate access to ICP-MS:

-

Take 1 mg of your product.

-

Dissolve in 0.5 mL ethanol.

-

Add 1 drop of Sodium Diethyldithiocarbamate solution (0.1% in water).

-

Result: A yellow/brown precipitate indicates Cu > 10 ppm.

Quantitative Standard (ICP-MS)

For regulatory filing, you must validate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following USP <233> protocols.

-

Digestion: Microwave digestion in HNO₃.

-

Interference: High organic content (C) can interfere; ensure complete digestion or use Carbon-correction modes on the MS.

References

-

Removing Copper from Product Streams

- Title: Removal of Copper from Product Streams Using Solid-Phase Scavengers

- Source: Organic Process Research & Development (OPRD)

-

URL:[Link]

-

Chelation Mechanics

- Title: Polytriazoles as Copper(I)

- Source: Science

-

URL:[Link]

-

Regulatory Limits (ICH Q3D)

-

General CuAAC Workup

- Title: A Step-by-Step Guide to Click Chemistry Workup

- Source: Sharpless Lab / Scripps Research

-

URL:[Link]

Sources

- 1. Utilization of intrachain 4'-C-azidomethylthymidine for preparation of oligodeoxyribonucleotide conjugates by click chemistry in solution and on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. agilent.com [agilent.com]

Preventing azide decomposition during 4-Azidopiperidine synthesis

A Guide to Preventing Azide Decomposition and Ensuring Laboratory Safety

Welcome to the Technical Support Center for the synthesis of 4-azidopiperidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and, most importantly, safe. The synthesis of organic azides like 4-azidopiperidine is a common procedure in drug discovery and chemical biology, particularly for its use in "click chemistry." However, the azide functional group is energetic and requires careful handling to prevent hazardous decomposition.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific challenges you may encounter.

Part 1: Core Principles of Organic Azide Stability

Before initiating any synthesis, it is crucial to understand the factors that govern the stability of organic azides. These compounds are metastable, meaning they can decompose rapidly and exothermically, releasing nitrogen gas.[2] This decomposition can be initiated by heat, light, friction, or shock.[3][4]

Key Stability Metrics

Two primary guidelines help in assessing the potential hazard of an organic azide:

-

The Carbon-to-Nitrogen (C/N) Ratio: This rule compares the number of carbon atoms to the number of nitrogen atoms in the molecule. A higher C/N ratio generally indicates greater stability.[5]

-

The Rule of Six: This empirical rule suggests that for a compound to be relatively safe, there should be at least six non-energetic atoms (like carbon) for every energetic functional group (like an azide).[3]

For 4-azidopiperidine (C₅H₁₀N₄), the C/N ratio is less than one (5 carbons to 4 nitrogens), and it does not satisfy the "Rule of Six." This places it in a category of compounds that must be handled with significant caution, should not be isolated in large quantities, and are best stored in dilute solutions.[1][3]

| Stability Guideline | Equation / Rule | Application to 4-Azidopiperidine (C₅H₁₀N₄) | Safety Implication |

| Carbon/Nitrogen Content | (NC + NO) / NN ≥ 3 | (5 + 0) / 4 = 1.25 | Falls between 1 and 3. Can be synthesized and isolated in small amounts (<5g) but must be stored cold and in dilute solution (<1M).[1] |

| Rule of Six | ≥ 6 carbons per azide group | 5 carbons per azide group | Fails the rule. Indicates a higher potential for explosive decomposition. Handle with extreme care.[3] |

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and synthesis of 4-azidopiperidine.

Q1: What are the primary hazards I should be aware of when synthesizing 4-azidopiperidine?

The two main hazards are:

-

Explosive Decomposition: As a low molecular weight organic azide, 4-azidopiperidine can decompose violently when subjected to heat, shock, or friction.[4] This is particularly dangerous when the compound is in a concentrated or pure state.

-

Formation of Hydrazoic Acid (HN₃): Mixing azide salts (like sodium azide) with acid creates hydrazoic acid.[3][6] This substance is highly toxic, volatile, and explosive. Accidental acidification during workup is a critical risk that must be avoided.[3]

Q2: What personal protective equipment (PPE) is mandatory for this synthesis?

Standard PPE is insufficient. You must use:

-

A certified chemical fume hood.

-

A blast shield positioned between you and the experiment.

-

A face shield and safety glasses.

-

Chemically resistant gloves and a flame-resistant lab coat.

Q3: Are there any solvents or reagents I must absolutely avoid?

Yes. Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides.[3][4] Azide ions can react with these solvents to form diazidomethane and triazidomethane, respectively, which are extremely unstable and explosive.[4][7] Additionally, avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as they can form highly shock-sensitive metal azides.[3][6] Always use plastic or glass spatulas for handling azide reagents.[4]

Q4: How should I store the sodium azide reagent and the final 4-azidopiperidine product?

-

Sodium Azide: Store in a tightly sealed, clearly labeled container away from acids and metals.[7]

-

4-Azidopiperidine: It is safest to store this compound as a dilute solution (≤1 M) at low temperatures (-18 °C is recommended) and protected from light.[3][4] Avoid storing the neat (pure) compound, especially in quantities greater than a few grams.[1]

Part 3: Troubleshooting Guide for Synthesis

This guide addresses specific problems that can arise during the synthesis, which typically proceeds via a nucleophilic substitution (Sₙ2) reaction on a suitable piperidine precursor.

Scenario 1: The Azidation Reaction is Slow or Incomplete

Question: My reaction to displace a tosylate or mesylate group with sodium azide is not going to completion at room temperature. Can I heat the reaction to speed it up?

Answer: Heating azide reactions is extremely hazardous and is a primary cause of accidents. The thermal stability of organic azides decreases with electron-withdrawing groups, and localized heating can initiate decomposition.[5][8]

Solutions (Instead of Aggressive Heating):

-

Moderate Temperature Control: Gently warm the reaction to a controlled temperature (e.g., 40-50 °C) behind a blast shield, but only after a thorough risk assessment. Never heat neat azide compounds.

-

Optimize the Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the azide nucleophile and increase reaction rates at lower temperatures.

-

Increase Reaction Time: Allow the reaction to stir for a longer period (24-48 hours) at room temperature.

-

Use a Phase-Transfer Catalyst: For reactions in biphasic systems, a catalyst like tetrabutylammonium bromide can facilitate the transfer of the azide ion into the organic phase.

Scenario 2: Issues During Reaction Workup

Question: My reaction is complete, and I need to perform an aqueous workup. Can I use a standard acidic wash (e.g., 1M HCl) to remove basic impurities?

Answer: NO. This is extremely dangerous. As stated previously, adding acid to a solution containing residual sodium azide will generate highly toxic and explosive hydrazoic acid (HN₃).[3]

Safe Workup Protocol:

-

Quench Excess Azide (Optional but Recommended): Before any aqueous workup, you can quench residual azide using a reducing agent like triphenylphosphine, which forms a stable phosphine imine, or by carefully adding a solution of sodium nitrite under acidic conditions to decompose the azide to nitrogen gas.[6] This should be done with extreme care and proper planning.

-

Neutral or Basic Wash: Perform initial washes with water and/or a saturated sodium bicarbonate solution.

-

Weak Acid Wash: If an acidic wash is absolutely necessary, use a weak, buffered solution like saturated ammonium chloride (NH₄Cl) and add it slowly with vigorous stirring in an ice bath. Always monitor for any gas evolution.

Question: How can I safely remove the solvent and purify my product? Is distillation or rotary evaporation acceptable?

Answer: Never use distillation or rotary evaporation to concentrate solutions of low molecular weight azides to dryness. [4] The combination of heat and potential friction from rotating parts (especially ground glass joints) can initiate explosive decomposition.

Recommended Purification Methods:

-

Extraction: Carefully perform a liquid-liquid extraction to isolate the product in a suitable organic solvent.

-

Precipitation/Crystallization: If the product is a solid, it can be precipitated or crystallized from solution, ideally at low temperatures.

-

Column Chromatography: This can be performed, but the azide should not be concentrated on the column. Elute the compound and use the resulting fractions directly in the next step if possible. Avoid letting the silica gel dry out completely until the column has been thoroughly flushed of all azide-containing material.

Part 4: Experimental Workflow and Protocols

Visualizing a Safe Synthesis Workflow

The following diagram outlines the critical decision-making process for a safe synthesis.

Caption: Decision workflow for safe 4-azidopiperidine synthesis.

Example Protocol: Synthesis of N-Boc-4-azidopiperidine

This protocol details the conversion of a commercially available, protected 4-hydroxypiperidine to the corresponding azide. The Boc-protecting group enhances stability and simplifies handling.

Caption: Two-step synthesis of N-Boc-4-azidopiperidine.

Step 1: Mesylation of N-Boc-4-hydroxypiperidine

-

In a fume hood behind a blast shield, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent (e.g., THF or 2-MeTHF) and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate, filter, and carefully concentrate under reduced pressure. Ensure all solvent is removed, but do not overheat the residue. The resulting N-Boc-4-mesyloxypiperidine is typically used in the next step without further purification.

Step 2: Azidation

-

Dissolve the crude mesylate from Step 1 in DMF.

-

Add sodium azide (NaN₃, 2.0-3.0 eq) portion-wise. Use a plastic spatula.

-

Heat the mixture to a carefully controlled temperature (e.g., 50 °C) behind a blast shield and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer. Wash thoroughly with water multiple times to remove DMF and residual sodium azide, followed by a brine wash.

-

Dry the organic layer over sodium sulfate, filter, and concentrate via rotary evaporation with the bath temperature kept as low as possible . DO NOT concentrate to complete dryness. It is safer to leave the final product as a solution in a stable solvent for storage.

References

-

University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]

-

University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

- Bräse, S., et al. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development.

-

Wikipedia. (n.d.). Azide. [Link]

-

University of California, Santa Barbara EH&S. (n.d.). Azide Compounds. [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

-

ResearchGate. (2011). A study on the thermal stability of organic azides. [Link]

-

Kamlet, M. J. (2013). Organic Azides as Cross-Linkers in Material Sciences. Polymers (Basel). [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. ucd.ie [ucd.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Piperidine-Based Click Reagents in Drug Discovery

Focus: Rigid Linker Systems for PROTACs and Macrocycles

Executive Summary: The "Rigid-Basic" Advantage

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptides—the linker is no longer viewed as a passive connector. It is a determinant of ternary complex stability, cell permeability, and metabolic fate.

This guide compares Piperidine-functionalized click reagents (specifically 4-ethynylpiperidine and

Key Takeaway: Piperidine reagents offer a unique "Rigid-Basic" profile. The saturated ring restricts conformational entropy (improving target binding thermodynamics), while the basic nitrogen (

Comparative Performance Analysis

Physicochemical Profile: Piperidine vs. Morpholine vs. PEG

The following data synthesizes performance metrics for click-generated linkers using these three distinct scaffolds.

| Feature | Piperidine Scaffolds (e.g., 4-ethynylpiperidine) | Morpholine Scaffolds (e.g., 4-ethynylmorpholine) | Acyclic Scaffolds (e.g., Propargyl amine/PEG) |

| Conformation | High Rigidity (Chair conformation) | High Rigidity (Chair conformation) | High Flexibility (High entropy penalty) |